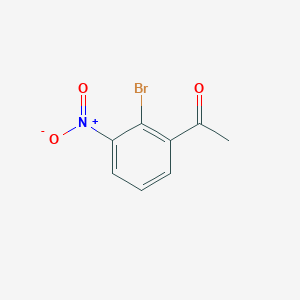

1-(2-Bromo-3-nitrophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-3-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTGOQFXFNMTIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Aromatic Ketone Chemistry

Halogenated aromatic ketones, particularly α-haloketones, are a class of organic compounds that have garnered significant attention from synthetic chemists. Their high reactivity makes them powerful building blocks for constructing more complex molecular architectures.

The defining feature of compounds like 1-(2-Bromo-3-nitrophenyl)ethanone is the presence of a halogen atom on the carbon adjacent to the carbonyl group (the α-position). This α-bromo group is highly susceptible to nucleophilic substitution (SN2) reactions, making it an excellent electrophilic site for forming new carbon-carbon and carbon-heteroatom bonds.

The synthesis of α-haloketones is commonly achieved through the direct halogenation of an enolizable aromatic ketone using reagents like elemental bromine (Br₂) under acidic conditions. For a closely related isomer, 2-bromo-1-(3-nitrophenyl)ethanone, a typical synthesis involves reacting 1-(3-nitrophenyl)ethanone with bromine in a suitable solvent like chloroform. nih.gov This general methodology is indicative of the synthetic route likely employed for this compound.

The table below summarizes key identifiers for this compound and a more extensively studied isomer, providing context for its basic properties.

| Property | This compound | 2-Bromo-1-(3-nitrophenyl)ethanone |

| IUPAC Name | This compound | 2-Bromo-1-(3-nitrophenyl)ethanone nih.gov |

| CAS Number | 54438-51-6 | 2227-64-7 nih.govmatrixscientific.comsigmaaldrich.com |

| Molecular Formula | C₈H₆BrNO₃ | C₈H₆BrNO₃ nih.govmatrixscientific.com |

| Molecular Weight | 244.04 g/mol | 244.04 g/mol nih.govsigmaaldrich.com |

| Physical Form | Solid (predicted) | Solid sigmaaldrich.com |

| Melting Point | Not available | 90-96 °C sigmaaldrich.com |

Note: Data for this compound is limited; properties of the isomer are provided for context.

Significance of Multifunctionalized Aryl Ketones in Synthetic Methodologies

Established Retrosynthetic Strategies

Retrosynthetic analysis of this compound reveals several key bond disconnections that lead to plausible synthetic routes. The most common strategies involve forming the carbon-carbon bond of the acetyl group via acylation, constructing the aromatic substitution pattern sequentially, or employing modern cross-coupling reactions.

Acylation Routes

A direct approach to forming the acetyl group on the pre-functionalized aromatic ring is through Friedel-Crafts acylation. This strategy involves the reaction of a suitable substrate, such as 1-bromo-2-nitrobenzene (B46134), with an acylating agent.

Friedel-Crafts Acylation of 1-Bromo-2-nitrobenzene: This method introduces the acetyl group in a single step onto a commercially available starting material. The reaction typically employs acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O) as the acylating agent in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

However, the Friedel-Crafts acylation is subject to significant limitations when applied to strongly deactivated aromatic rings. masterorganicchemistry.comlibretexts.org The presence of both a bromo and a nitro group on the starting material, 1-bromo-2-nitrobenzene, renders the ring highly electron-deficient and thus less reactive towards electrophilic substitution. masterorganicchemistry.comlibretexts.org The nitro group, in particular, is a powerful deactivating group. libretexts.org Despite this, the reaction can be forced to proceed under harsh conditions, although this may lead to lower yields and the potential for side reactions. Research has shown that using more active catalyst systems or microwave-assisted heating can sometimes improve the outcome for deactivated substrates. researchgate.net

| Reaction Data: Friedel-Crafts Acylation | |

| Starting Material | 1-Bromo-2-nitrobenzene |

| Reagents | Acetyl chloride, Aluminum chloride (AlCl₃) |

| Product | This compound |

| Key Challenge | Strong deactivation of the aromatic ring by the nitro and bromo groups, leading to low reactivity. masterorganicchemistry.comlibretexts.org |

Aromatic Substitution Approaches

This strategy involves the sequential introduction of the required functional groups onto a simpler benzene derivative. The order of these substitution reactions is critical to achieve the desired 1,2,3-substitution pattern due to the directing effects of the substituents. A multi-step pathway starting from a pre-functionalized aniline (B41778) derivative has proven to be a viable, albeit more complex, route.

One such documented synthesis begins with 2-bromo-3-nitroaniline (B1315865). This approach circumvents the challenges of directing groups by starting with a molecule that already contains the bromo and nitro groups in the correct positions. The synthesis proceeds through the following key transformations:

Diazotization: The amino group of 2-bromo-3-nitroaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

Sandmeyer-type Reaction: The diazonium group is replaced with iodine by treatment with potassium iodide, yielding 1-bromo-2-iodo-3-nitrobenzene (B1590922).

Palladium-Catalyzed Cross-Coupling: The resulting aryl iodide is subjected to a palladium-catalyzed cross-coupling reaction. For instance, a Stille or Suzuki coupling could be envisioned. A specific example involves coupling with a vinyl ether.

Hydrolysis: The intermediate enol ether is then hydrolyzed under acidic conditions to furnish the final ketone product, this compound.

This pathway highlights the utility of aniline derivatives in complex aromatic synthesis, using the amino group as a handle for further transformations.

Palladium-Catalyzed Carbonylation and Cross-Coupling Precursors

Modern synthetic chemistry offers powerful tools for carbon-carbon bond formation, including palladium-catalyzed carbonylation reactions. nih.govacs.org This strategy introduces the carbonyl functional group at a late stage of the synthesis using a suitable precursor, such as an aryl halide or triflate, and carbon monoxide. nih.govdiva-portal.org

For the synthesis of this compound, a suitable precursor would be a molecule like 1,2-dibromo-3-nitrobenzene (B2914482) or 1-bromo-2-iodo-3-nitrobenzene (as generated in the route described in 2.1.2). The general catalytic cycle for a carbonylation reaction involves:

Oxidative Addition: A Palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X).

CO Insertion: A molecule of carbon monoxide inserts into the Ar-Pd-X bond to form an acyl-palladium complex.

Reductive Elimination or Transmetalation: This complex can then react with a nucleophile or an organometallic reagent to yield the final product and regenerate the Pd(0) catalyst. diva-portal.org

To form an acetyl group specifically, the acyl-palladium intermediate would need to react with a methylating agent, such as a methyl Grignard reagent or an organotin compound in a Stille-type carbonylative coupling. These reactions are known for their high functional group tolerance and can often be performed under mild conditions with atmospheric pressure of CO, making them an attractive alternative to classical methods. nih.gov

| Reaction Data: Palladium-Catalyzed Carbonylation | |

| Precursor Example | 1-Bromo-2-iodo-3-nitrobenzene |

| Reagents | Carbon Monoxide (CO), Methylating agent (e.g., CH₃SnBu₃), Palladium catalyst (e.g., Pd(PPh₃)₄) |

| Product | This compound |

| Advantage | High functional group tolerance and typically mild reaction conditions. nih.govacs.org |

Chemoselective Functionalization Techniques

Achieving the desired substitution pattern on the aromatic ring requires precise control over the regioselectivity of the reactions. This involves leveraging the directing effects of the substituents and choosing reaction conditions that favor the formation of the correct isomer.

Selective Bromination Strategies

Introducing the bromine atom at the C2 position relative to an acetyl group and a nitro group is a significant synthetic challenge. Let's consider the bromination of 3-nitroacetophenone as a potential route.

In this scenario, the starting material has two meta-directing groups. The acetyl group directs incoming electrophiles to position 5, and the nitro group also directs to position 5. Therefore, standard electrophilic bromination of 3-nitroacetophenone would overwhelmingly yield 1-(5-bromo-3-nitrophenyl)ethanone, not the desired this compound.

Achieving bromination at the C2 position, which is ortho to the acetyl group, would require a more advanced strategy that can override the inherent electronic preferences of the molecule. One such potential method is directed ortho-metalation (DoM). This would involve deprotonation at the ortho position using a strong base (like an organolithium reagent), facilitated by a directing group (the acetyl group in this case), followed by quenching the resulting aryl anion with an electrophilic bromine source (e.g., Br₂ or C₂Br₂F₄). However, this approach is complicated by the presence of acidic α-protons on the acetyl methyl group, which could be deprotonated preferentially.

Regioselective Nitration Protocols

An alternative functionalization sequence is the nitration of a pre-existing bromo-substituted ketone, such as 2-bromoacetophenone (B140003). The success of this route hinges on controlling the regioselectivity of the nitration step.

The substituents on 2-bromoacetophenone have conflicting directing effects:

Acetyl group (-COCH₃): A deactivating, meta-director. It directs incoming electrophiles to the C5 position.

Bromo group (-Br): A deactivating, ortho, para-director. It directs incoming electrophiles to the C4 and C6 positions.

When 2-bromoacetophenone is subjected to nitration (typically with a mixture of nitric acid and sulfuric acid), a mixture of isomers is often produced. The position of nitration is influenced by a balance between the electronic directing effects and steric hindrance. The major product is often the one predicted by the strongest directing group or the least sterically hindered position. In this case, nitration at C5 to give 1-(2-bromo-5-nitrophenyl)ethanone (B3148593) is a major outcome. Nitration at the desired C3 position is sterically hindered by the two adjacent substituents and electronically disfavored by the meta-directing acetyl group. However, under specific and carefully controlled reaction conditions, the 3-nitro isomer can be formed, although often as a minor product that requires careful chromatographic separation from other isomers.

| Reaction Data: Nitration of 2-Bromoacetophenone | |

| Starting Material | 2-Bromoacetophenone |

| Reagents | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) |

| Products | Mixture of isomers, including this compound and 1-(2-bromo-5-nitrophenyl)ethanone. |

| Key Challenge | Poor regioselectivity due to conflicting directing effects of the bromo and acetyl groups, leading to isomer mixtures. |

Ortho-Directed Metalation in Precursor Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. acs.orgwikipedia.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be trapped with a suitable electrophile to introduce a wide range of substituents with high precision. organic-chemistry.org

For the synthesis of this compound, a direct Friedel-Crafts acylation of 1-bromo-2-nitrobenzene is challenging due to the deactivating nature of the bromo and nitro groups. libretexts.org A DoM strategy offers a more controlled, albeit multi-step, alternative. A plausible route would begin with a precursor such as 2-bromo-3-nitroaniline. The aniline group itself is a DMG, but for enhanced efficacy and to prevent reaction at the N-H bond, it is typically converted into a more robust DMG, such as a pivalamide (B147659) (-NHCOt-Bu) or a carbamate (B1207046) group (-NHBoc).

This modified amino group effectively directs the lithiation to the C6 position, which is ortho to the DMG. Subsequent reaction of the generated aryllithium species with an acetylating agent, such as N-methoxy-N-methylacetamide (the Weinreb amide), would introduce the acetyl group. The final step involves the hydrolytic removal of the directing group to yield the target compound, this compound.

Table 1: Proposed Synthetic Route via Directed ortho-Metalation

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 2-Bromo-3-nitroaniline | Pivaloyl chloride, Pyridine (B92270) | N-(2-bromo-3-nitrophenyl)pivalamide | Installation of the Directing Metalation Group (DMG) |

Advanced Synthetic Protocols

Modern synthetic chemistry continually seeks to improve efficiency, selectivity, and safety. For a molecule like this compound, several advanced protocols can be envisioned that offer advantages over classical methods.

Catalytic Synthesis Routes

The use of catalysts is a cornerstone of green and efficient chemistry. While a stoichiometric Friedel-Crafts acylation using aluminum chloride (AlCl₃) on the deactivated 1-bromo-2-nitrobenzene ring would be inefficient, modern catalytic approaches could provide alternative pathways. libretexts.org

One potential catalytic method involves a Friedel-Crafts acylation using a more potent catalytic system, such as bismuth or scandium triflates, which can sometimes effect acylation on moderately deactivated rings. However, the strong deactivation by two substituents makes this a low-probability route.

A more viable strategy would involve catalytic cross-coupling reactions. For instance, a starting material like 1,3-dibromo-2-nitrobenzene (B169743) could undergo a selective, palladium-catalyzed coupling reaction with an organotin (Stille coupling) or organozinc (Negishi coupling) reagent that carries the acetyl group or a synthetic equivalent. The success of this approach would depend on the differential reactivity of the two bromine atoms, which can be influenced by steric and electronic factors, allowing for a selective reaction at one site.

Table 2: Comparison of Potential Catalysts for C-C Bond Formation

| Reaction Type | Catalyst System | Substrates | Advantages/Disadvantages |

|---|

Microwave-Assisted Organic Synthesis of Aromatic Systems

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. researchgate.net This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance reaction selectivity by minimizing the formation of side products. researchgate.net

For the synthesis of this compound, MAOS could be particularly beneficial for the challenging Friedel-Crafts acylation step. While conventional heating might fail to provide sufficient energy to overcome the activation barrier for the deactivated substrate, the high and localized heating provided by microwaves could drive the reaction forward. researchgate.netresearchgate.net A solvent-free acylation using a solid-supported catalyst like ZnCl₂ on alumina (B75360) could be a plausible green approach enhanced by microwave irradiation. researchgate.net

Table 3: Hypothetical Comparison of Conventional vs. Microwave-Assisted Acylation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction | Friedel-Crafts acylation of 1-bromo-2-nitrobenzene | Friedel-Crafts acylation of 1-bromo-2-nitrobenzene |

| Catalyst | AlCl₃ (stoichiometric) | ZnCl₂ on Alumina (catalytic) |

| Solvent | Dichloromethane (B109758) | Solvent-free |

| Temperature | 50 °C (Reflux) | 120 °C |

| Reaction Time | 24 hours | 15 minutes |

| Hypothetical Yield | < 5% | 30-40% |

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, scalability, and consistency. ewadirect.com The small reactor volumes and superior heat exchange capabilities make it an ideal technology for managing highly exothermic and potentially hazardous reactions, such as nitration. acs.orgvapourtec.combeilstein-journals.org

A practical flow synthesis of this compound could start with 2'-bromoacetophenone (B1265738). This substrate would be streamed into the flow reactor and mixed with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The excellent temperature control within the microreactor or tube reactor would allow the reaction to be run safely at higher temperatures than in a batch reactor, accelerating the reaction and improving selectivity. asynt.com The output stream could then be directed to an in-line purification module for continuous isolation of the product. This approach minimizes the risks associated with handling large quantities of nitrating mixtures and provides a robust and scalable manufacturing process. ewadirect.com

Table 4: Hypothetical Parameters for Continuous Flow Nitration of 2'-Bromoacetophenone

| Parameter | Value | Unit | Purpose |

|---|---|---|---|

| Substrate Stream | 0.5 M 2'-bromoacetophenone in H₂SO₄ | - | Reagent Input |

| Nitrating Stream | 1.5 M HNO₃ in H₂SO₄ | - | Reagent Input |

| Substrate Flow Rate | 1.0 | mL/min | Control stoichiometry and residence time |

| Nitrating Flow Rate | 1.0 | mL/min | Control stoichiometry and residence time |

| Reactor Volume | 10 | mL | Defines reaction volume |

| Residence Time | 5.0 | minutes | Ensure complete reaction |

| Temperature | 60 | °C | Increase reaction rate safely |

| Pressure | 5 | bar | Prevent outgassing and ensure stable flow |

Green Chemistry Principles in Synthesis Optimization

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound can be optimized using these principles.

Prevention : Designing syntheses to minimize waste is paramount. Flow chemistry, by improving selectivity and reducing byproducts, directly addresses this principle. vapourtec.com

Atom Economy : Synthetic methods should maximize the incorporation of all materials used into the final product. Catalytic routes are inherently more atom-economical than stoichiometric ones.

Less Hazardous Chemical Syntheses : This principle encourages using and generating substances with low toxicity. acs.org This could involve replacing hazardous solvents like dichloromethane or benzene with greener alternatives like anisole (B1667542) or 2-methyl-THF. rsc.org

Catalysis : As discussed, catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled, reducing waste. rsc.orgresearchgate.net

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it adds steps and generates waste. ncert.nic.in While the proposed DoM route uses a directing group, a more ideal synthesis would avoid this step if a selective direct functionalization method could be developed.

Table 5: Green Chemistry Assessment of a Hypothetical Nitration Step

| Metric | Classical Batch Nitration | Continuous Flow Nitration | Green Improvement |

|---|---|---|---|

| Reagents | Stoichiometric H₂SO₄/HNO₃ | Stoichiometric H₂SO₄/HNO₃ | (Potential for solid acid catalyst) |

| Solvent | Often uses chlorinated solvents | Sulfuric acid acts as solvent | Elimination of separate organic solvent |

| Energy Use | Prolonged heating/cooling cycles | Efficient, localized heating | Reduced energy consumption |

| Safety | High risk of thermal runaway | Excellent thermal control, small volumes | Inherently safer design |

| E-Factor (Waste/Product) | High (due to acid waste, solvent) | Moderate (reduced workup waste) | Waste reduction |

Reactivity and Chemical Transformations of 1 2 Bromo 3 Nitrophenyl Ethanone

Transformations Involving the Aryl Bromide

The carbon-bromine bond on the aromatic ring is another key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The aryl bromide in 1-(2-Bromo-3-nitrophenyl)ethanone can readily participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The general reactivity for aryl halides in these reactions is I > Br > Cl. wikipedia.orgwikipedia.org

Suzuki Reaction: The Suzuki coupling involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is a powerful tool for forming biaryl compounds. The presence of the electron-withdrawing nitro and acetyl groups can influence the reaction, but successful couplings on nitro-substituted aryl bromides are well-documented. nih.gov

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene | 1-(2-Phenyl-3-nitrophenyl)ethanone |

Table 1: Representative Conditions for Suzuki Coupling of this compound.

Sonogashira Reaction: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine which can also serve as the solvent. wikipedia.orgorganic-chemistry.org This method is used to synthesize aryl alkynes.

| Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF | 1-(2-(Phenylethynyl)-3-nitrophenyl)ethanone |

Table 2: Representative Conditions for Sonogashira Coupling of this compound.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction also uses a palladium catalyst and a base, and typically results in the formation of the trans-isomer of the product. wikipedia.orgvjs.ac.vn

| Coupling Partner | Catalyst | Base | Solvent | Product (trans-isomer) |

| Styrene | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 1-(2-Styryl-3-nitrophenyl)ethanone |

Table 3: Representative Conditions for Heck Reaction of this compound.

Nucleophilic aromatic substitution (SₙAr) is a plausible pathway for the substitution of the aryl bromide, driven by the presence of strong electron-withdrawing groups on the aromatic ring. For an SₙAr reaction to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group.

In this compound, the nitro group (-NO₂) is strongly electron-withdrawing and is located ortho to the bromine atom. The acetyl group (-COCH₃) is also electron-withdrawing and is meta to the bromine. The ortho-nitro group strongly activates the ring for nucleophilic attack at the carbon bearing the bromine atom. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electrophilic carbon, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the ortho and para positions, including the nitro group, which provides significant stabilization. In the subsequent step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool in organometallic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of this compound, this reaction primarily involves the conversion of the aryl bromide to an organometallic species, typically an organolithium or Grignard reagent.

This transformation is generally achieved by treating the bromo compound with a strong base, such as an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium), at low temperatures to mitigate side reactions. stackexchange.com The resulting organolithium intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide array of substituents at the 2-position of the phenyl ring.

| Reagent | Product | Conditions | Notes |

| n-Butyllithium | 1-(2-Lithio-3-nitrophenyl)ethanone | THF, -78 °C | The highly reactive organolithium species is typically used in situ. |

| Isopropylmagnesium chloride | 1-(2-(Chloromagnesio)-3-nitrophenyl)ethanone | THF | Offers an alternative to organolithiums, sometimes with better functional group tolerance. wikipedia.org |

It is crucial to consider the potential for competing reactions. The presence of the electrophilic acetyl group and the nitro group can lead to side reactions if the reaction conditions are not carefully controlled. For instance, the organolithium reagent could potentially add to the carbonyl group. However, the rate of halogen-metal exchange at the aryl bromide is often faster, especially at low temperatures. wikipedia.org

Reactions of the Nitro Group

The nitro group of this compound is a versatile functional handle that can be transformed into other important functionalities, most notably an amino group.

The selective reduction of the nitro group in the presence of the ketone and the aryl bromide is a common and critical transformation. A variety of reagents can accomplish this chemoselectively, leaving the other functional groups intact. rsc.orgjrfglobal.com

Commonly employed methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Another effective method is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). ambeed.com These conditions are generally mild enough to avoid reduction of the ketone and cleavage of the carbon-bromine bond. More modern methods may utilize transfer hydrogenation or specific catalysts like iron(III) complexes with silanes to achieve high chemoselectivity. rsc.org

| Reagent(s) | Product | Key Advantages |

| H₂, Pd/C | 1-(3-Amino-2-bromophenyl)ethanone | High efficiency, clean reaction. |

| Sn, HCl | 1-(3-Amino-2-bromophenyl)ethanone | A classic and reliable method for nitro group reduction. ambeed.com |

| Fe, NH₄Cl | 1-(3-Amino-2-bromophenyl)ethanone | Milder alternative to Sn/HCl. |

| Na₂S₂O₄ | 1-(3-Amino-2-bromophenyl)ethanone | Useful for substrates sensitive to acidic conditions. |

The resulting product, 1-(3-amino-2-bromophenyl)ethanone, is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

Once the nitro group is reduced to an amine, a plethora of subsequent transformations become accessible.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halides, cyano, and hydroxyl groups.

Amidation: The amino group can readily undergo acylation with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form amides. This reaction is fundamental in peptide synthesis and for the introduction of various acyl functionalities. jocpr.com

| Reaction Type | Reagents | Product Type |

| Diazotization | NaNO₂, HCl, 0-5 °C | Aryl diazonium salt |

| Amidation | Acyl chloride, Pyridine | N-Aryl amide |

| Alkylation | Alkyl halide, Base | N-Alkylated amine |

Interplay of Functional Groups and Chemoselectivity Challenges

The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity to achieve desired transformations without unintended side reactions.

The strategic arrangement of functional groups in this compound can be exploited in tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For instance, after reduction of the nitro group to an amine, an intramolecular cyclization could be triggered. If the acetyl group is modified to introduce an appropriate electrophilic center, a subsequent intramolecular reaction with the amino group could lead to the formation of heterocyclic structures.

In multi-step syntheses involving this compound, the use of protecting groups may be necessary to temporarily mask one or more functional groups while another is being modified. jocpr.comutsouthwestern.edu

Protection of the Ketone: The acetyl group can be protected as a ketal or acetal (B89532) (e.g., using ethylene (B1197577) glycol and an acid catalyst) to prevent its reaction with nucleophiles or reducing agents targeting other parts of the molecule.

Protection of the Amine: After reduction of the nitro group, the resulting amine can be protected with common protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent its interference in subsequent reactions. agroipm.cnrsc.org

The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its selective removal. jocpr.com Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable in complex synthetic sequences. jocpr.com

| Functional Group | Protecting Group | Protection Reagents | Deprotection Conditions |

| Ketone (C=O) | Ethylene Ketal | Ethylene glycol, p-TsOH | Aqueous acid |

| Amine (NH₂) | Boc | (Boc)₂O, Base | Strong acid (e.g., TFA) |

| Amine (NH₂) | Cbz | Cbz-Cl, Base | Hydrogenolysis (H₂, Pd/C) |

By understanding the inherent reactivity of each functional group and employing strategic synthetic planning, including the use of chemoselective reagents and protecting groups, this compound serves as a versatile building block for the synthesis of a wide range of complex organic molecules.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for Complex Organic Scaffolds

The reactivity of 2-bromo-1-(3-nitrophenyl)ethanone makes it an exceptionally valuable precursor for a wide array of complex organic structures. The electrophilic carbon bearing the bromine atom and the carbonyl carbon are prime targets for nucleophilic attack, while the nitro-substituted phenyl ring offers a site for further functionalization or can influence the electronic properties of the final molecule. This dual reactivity is expertly exploited in the synthesis of various heterocyclic and fused ring systems.

Synthesis of Nitrogen-Containing Heterocycles

The construction of nitrogen-containing heterocycles is a prominent application of 2-bromo-1-(3-nitrophenyl)ethanone, owing to its efficient reaction with various nitrogen-based nucleophiles.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and highly effective method for constructing the thiazole ring. chemhelpasap.comnih.gov This reaction involves the condensation of an α-haloketone with a thioamide. When 2-bromo-1-(3-nitrophenyl)ethanone reacts with a thioamide, such as thiourea, it readily forms 2-amino-4-(3-nitrophenyl)thiazole. asianpubs.orgorganic-chemistry.orgnih.gov The reaction proceeds via an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. This one-pot procedure is known for its simplicity and high yields. nih.gov

Imidazoles: Substituted imidazoles, another crucial class of nitrogen heterocycles, are readily synthesized from 2-bromo-1-(3-nitrophenyl)ethanone. The most common method involves its condensation with amidines. orgsyn.orgacs.org The reaction typically proceeds by adding the α-bromo ketone to a solution of the amidine hydrochloride and a base, such as potassium bicarbonate, in an aqueous solvent mixture like THF/water. orgsyn.orgacs.org This process leads to the formation of 2,4-disubstituted imidazoles, where the 4-position is occupied by the 3-nitrophenyl group.

| Heterocycle | Reagent | General Reaction | Resulting Scaffold |

| Thiazole | Thioamide (e.g., Thiourea) | Hantzsch Thiazole Synthesis | 4-(3-nitrophenyl)thiazole |

| Imidazole (B134444) | Amidine | Amidine Condensation | 4-(3-nitrophenyl)imidazole |

| Quinolone | o-aminoaryl ketones | Friedländer Annulation | 2-substituted-4-(3-nitrophenyl)quinolone (hypothetical) |

Quinolines and Quinolones: While direct, one-step syntheses of quinolines from 2-bromo-1-(3-nitrophenyl)ethanone are less common, its derivatives can be key intermediates. For instance, it can be used to alkylate a suitable precursor which then undergoes cyclization. A potential, though not explicitly documented, route is a variation of the Friedländer annulation, where a derivative of 2-bromo-1-(3-nitrophenyl)ethanone could react with a 2-aminoaryl aldehyde or ketone to form a substituted quinoline (B57606). More complex, multi-step syntheses have been developed for quinolone-fused heterocycles where intermediates derived from substituted acetophenones are utilized. acs.orgvcu.edu

Construction of Oxygen-Containing Heterocycles

The synthesis of oxygen-containing heterocycles using 2-bromo-1-(3-nitrophenyl)ethanone is also a feasible, albeit less frequently documented, synthetic pathway. The general reactivity patterns of α-haloketones suggest their utility in forming structures like furans and oxazines.

Furans: The Feist-Benary furan (B31954) synthesis is a well-established method that involves the reaction of an α-haloketone with the enolate of a β-dicarbonyl compound. In this context, 2-bromo-1-(3-nitrophenyl)ethanone could react with a β-ketoester, like ethyl acetoacetate, in the presence of a base such as pyridine (B92270) or sodium ethoxide. The reaction would proceed through nucleophilic attack of the enolate on the brominated carbon, followed by cyclization and dehydration to yield a polysubstituted furan bearing the 3-nitrophenyl group.

Oxazines and other O-Heterocycles: More complex oxygen-containing heterocycles can be accessed through multi-step sequences. For example, bromocyclization of unsaturated oximes derived from related ketones can yield cyclic nitrones, which are precursors to various oxygen- and nitrogen-containing rings. arkat-usa.org While specific examples starting directly from 2-bromo-1-(3-nitrophenyl)ethanone are not prevalent in the literature, the fundamental reactivity of the α-bromo ketone moiety allows for its incorporation into substrates designed for such cyclizations.

| Heterocycle | Reagent Type | General Reaction | Resulting Scaffold |

| Furan | β-Dicarbonyl Compound | Feist-Benary Furan Synthesis | Polysubstituted Furan |

| Oxazine | Unsaturated Oxime Precursor | Bromocyclization (multi-step) | Substituted Oxazine derivative |

Formation of Polyaromatic and Fused Ring Systems

The strategic placement of the nitro group on the phenyl ring of 2-bromo-1-(3-nitrophenyl)ethanone can be leveraged to construct polyaromatic and fused ring systems. This is often achieved through a primary reaction to form a heterocyclic intermediate, followed by a secondary cyclization reaction.

For example, a thiazole or imidazole synthesized as described in section 4.1.1 could be subjected to conditions that promote intramolecular cyclization. If the second reactant in the initial condensation contains an appropriately positioned functional group, subsequent reactions like a Pictet-Spengler type reaction or an intramolecular Heck reaction (after suitable functional group manipulation) could lead to the formation of a new ring fused to the initial heterocycle. Furthermore, the nitro group itself can be a key player. After its reduction to an amine, it can participate in cyclization reactions with other parts of the molecule, leading to indole-fused heterocycles or other complex polycyclic systems. rsc.org

Applications in Retrosynthetic Analysis of Target Molecules

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in In this framework, 2-bromo-1-(3-nitrophenyl)ethanone is a valuable synthon, representing an electrophilic 3-nitrophenacyl unit.

Strategic Use in Fragment Coupling Approaches

In retrosynthetic terms, the C-Br bond of 2-bromo-1-(3-nitrophenyl)ethanone is readily disconnected. This identifies it as a synthetic equivalent for a 3-nitrophenacyl cation or a related electrophilic species.

Electrophilic Fragment: When designing the synthesis of a larger molecule containing the 3-nitrophenacyl moiety, a retrosynthetic disconnection at the α-carbon of the ketone points directly to 2-bromo-1-(3-nitrophenyl)ethanone as the ideal electrophilic fragment. The corresponding nucleophilic fragment could be a wide range of species, including enolates, enamines, carbanions (like Grignard or organolithium reagents), and heteroatomic nucleophiles (amines, thiols, alcohols). vaia.com

For example, in the retrosynthesis of a 1,4-dicarbonyl compound, one of the α-carbons can be identified as nucleophilic (an enolate equivalent) and the other as electrophilic. The electrophilic fragment can be traced back to an α-haloketone, making 2-bromo-1-(3-nitrophenyl)ethanone a logical choice if the target contains the 3-nitrophenylacetyl group. vaia.com

Introduction of Halogenated and Nitro-Substituted Motifs

The primary role of 2-bromo-1-(3-nitrophenyl)ethanone is not to introduce a bromine atom into the final target, as the bromine is an excellent leaving group and is typically displaced during the reaction. Instead, its value lies in the efficient and strategic introduction of the 3-nitrophenacyl motif .

This building block provides two key features simultaneously:

The Ketone Handle: The carbonyl group can be retained in the final product or can be further transformed through reactions like reduction to an alcohol, reductive amination, or conversion to an alkene via a Wittig reaction.

The Nitro-Aromatic Moiety: The nitro group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and the molecule as a whole. Crucially, the nitro group is a versatile synthetic handle. It can be readily reduced to an amino group, which then opens up a vast array of subsequent transformations, including diazotization, acylation, and participation in further heterocyclic ring formations. This makes 2-bromo-1-(3-nitrophenyl)ethanone a gateway to a large family of 3-amino-substituted aromatic compounds.

Theoretical and Computational Investigations of 1 2 Bromo 3 Nitrophenyl Ethanone

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

A theoretical study on bromo-substituted acetophenones using Density Functional Theory (DFT) has shown that the introduction of a bromine atom, an electron-withdrawing group, generally leads to a decrease in both HOMO and LUMO energy levels. researchgate.net For 1-(2-Bromo-3-nitrophenyl)ethanone, the presence of two electron-withdrawing groups (bromo and nitro) would be expected to significantly lower the HOMO and LUMO energies, potentially leading to a smaller HOMO-LUMO gap and thus higher reactivity compared to acetophenone (B1666503) itself.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value Range | Significance |

| HOMO Energy | < -6.0 eV | Indicates electron-donating capacity. A lower value suggests weaker electron-donating ability. |

| LUMO Energy | > -2.0 eV | Indicates electron-accepting capacity. A lower value suggests stronger electron-accepting ability. |

| HOMO-LUMO Gap | ~4.0 eV | Reflects chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a computational study.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the electronegative oxygen atoms of the nitro and carbonyl groups, as well as the bromine atom, would be expected to create regions of high negative electrostatic potential. The aromatic ring and the methyl group would likely exhibit more neutral or slightly positive potential.

Conformational Analysis and Torsional Barriers

The three-dimensional arrangement of atoms in a molecule can significantly impact its properties. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for rotation around single bonds. The energy differences between these structures are known as torsional barriers.

For this compound, rotation around the bond connecting the phenyl ring to the carbonyl group and the bond between the carbonyl carbon and the bromomethyl group would be of primary interest. The steric hindrance and electronic interactions between the bulky bromo and nitro groups and the ethanone (B97240) moiety would dictate the preferred conformation. For the related compound 2-bromo-1-(3-nitrophenyl)ethanone, X-ray crystallography has shown that the nitro and ethanone groups lie nearly in the plane of the benzene (B151609) ring, with the bromine atom slightly twisted out of this plane. nih.gov A similar planarity would be expected for the 2-bromo-3-nitro isomer, though the ortho-positioning of the bromine might induce a greater twist due to steric strain.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Characterization for Key Transformations

A transition state is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as reactants transform into products. Characterizing the geometry and energy of a transition state is crucial for understanding the kinetics of a reaction.

For this compound, important reactions would include nucleophilic substitution at the alpha-carbon (bearing the bromine) and reactions at the carbonyl group. Computational studies on the reaction of α-bromoacetophenones with nucleophiles have revealed the existence of a single transition state that can lead to both carbonyl addition and direct substitution, a phenomenon known as path bifurcation. acs.org Similar complexities would be anticipated in the reactions of this compound.

Reaction Pathway Mapping and Energetics

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This mapping provides a quantitative understanding of the reaction's feasibility and selectivity. For instance, comparing the activation energies for different potential pathways would allow for the prediction of the major product.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Reactivity Relationship (QSAR) models are powerful computational tools that correlate the structural or property-based descriptors of a series of compounds with their chemical reactivity or biological activity. For a molecule like this compound, QSAR can provide predictive insights into its behavior in various chemical environments.

The reactivity of this compound is largely dictated by the electronic effects of its substituents on the phenyl ring and the electrophilic nature of the carbonyl carbon and the carbon bearing the bromine atom. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The bromine atom, also an electron-withdrawing group via induction, and the acetyl group further influence the electron distribution.

A QSAR approach to predicting reactivity would involve calculating various molecular descriptors for a series of related substituted phenylethanones and correlating them with experimentally determined reaction rates with specific nucleophiles or electrophiles. Key descriptors would include:

Electronic Descriptors: Hammett constants (σ), dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: Steric parameters (e.g., Taft's E_s), molar volume, and surface area.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

A QSAR study on nitrophenyl derivatives has highlighted the importance of electronegative substitutions for polar interactions. nih.gov In the context of this compound, the electron-withdrawing nature of both the nitro and bromo substituents is expected to make the carbonyl carbon highly susceptible to nucleophilic attack. Furthermore, the bromine atom on the acetyl group makes it a potent alkylating agent, a characteristic feature of α-haloketones which are known for their high reactivity as building blocks in chemical synthesis. nih.gov

The following interactive table outlines the predicted reactivity of this compound with various classes of reagents, based on general principles of physical organic chemistry and QSAR studies on analogous compounds.

| Reagent Class | Predicted Reaction Type | Key Influencing Factors | Predicted Reactivity Level |

|---|---|---|---|

| Hard Nucleophiles (e.g., Grignard reagents, organolithiums) | Nucleophilic addition to the carbonyl group | High positive partial charge on the carbonyl carbon | High |

| Soft Nucleophiles (e.g., thiols, amines) | S_N2 substitution of the bromine atom | Good leaving group ability of bromide, stabilized transition state | High |

| Bases (e.g., alkoxides, hydroxides) | Favorskii rearrangement (with strong, non-nucleophilic bases) or elimination | Acidity of the α-proton and steric hindrance around the carbonyl group | Moderate to High |

| Reducing Agents (e.g., NaBH₄, H₂/Pd) | Reduction of the carbonyl and/or nitro group | Presence of reducible functional groups | High |

Computational data, even from analogous compounds, can provide valuable principles for designing ligands based on the this compound scaffold. The three-dimensional structure and electronic properties of the molecule are key to how it might interact with a biological target, such as an enzyme's active site.

Crystallographic data for the related isomer, 2-bromo-1-(3-nitrophenyl)ethanone, reveals that the nitro and ethanone groups lie nearly planar with the benzene ring. nih.gov This planarity, combined with the potential for various intermolecular interactions, informs ligand design. The key interaction points on the this compound molecule for potential ligand-receptor binding would be:

Hydrogen Bond Acceptors: The oxygen atoms of the nitro group and the carbonyl group.

Halogen Bond Donor: The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized in drug design.

Aromatic System: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in a protein binding pocket.

Reactive Handle: The bromoacetyl group can be used to form a covalent bond with a nucleophilic residue (e.g., cysteine or histidine) in a target protein, leading to irreversible inhibition.

The following interactive table summarizes ligand design principles derived from the computational and structural understanding of this class of compounds.

| Structural Feature | Potential Ligand-Receptor Interaction | Design Implication |

|---|---|---|

| Nitro Group | Hydrogen bonding, dipole-dipole interactions | Can be oriented to interact with hydrogen bond donors in a receptor site. |

| Carbonyl Group | Hydrogen bonding, dipole-dipole interactions | Acts as a key hydrogen bond acceptor. |

| Bromoacetyl Group | Covalent bond formation (alkylation), halogen bonding | Enables targeted covalent inhibition; the bromine can also form specific halogen bonds. |

| Phenyl Ring | π-π stacking, hydrophobic interactions | Provides a scaffold for positioning other functional groups and for anchoring in hydrophobic pockets. |

Advanced Spectroscopic and Analytical Methodologies in Investigating 1 2 Bromo 3 Nitrophenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms, allowing for the unambiguous determination of molecular structure.

While specific experimental data for 1-(2-bromo-3-nitrophenyl)ethanone is not widely published, extensive data exists for its isomer, 2-bromo-1-(3-nitrophenyl)ethanone , which serves as an excellent reference for this class of compounds. In the ¹H NMR spectrum, the protons of the bromomethyl group (-CH₂Br) typically appear as a singlet in the range of 4.4-4.5 ppm. The aromatic protons exhibit complex splitting patterns and chemical shifts determined by the electronic effects of the nitro and acetyl substituents. For the 3'-nitro isomer, these protons appear between 7.7 and 8.8 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is highly deshielded, resonating near 190 ppm. The carbon of the bromomethyl group appears around 30 ppm. rsc.org The aromatic carbons show distinct signals influenced by their position relative to the electron-withdrawing nitro and acetyl groups.

For the target molecule, This compound , one would expect a different aromatic splitting pattern in the ¹H NMR spectrum due to the 1,2,3-substitution on the phenyl ring. The three adjacent aromatic protons would likely appear as a complex multiplet. The chemical shifts of the acetyl methyl protons and the aromatic protons would also be influenced by the steric and electronic effects of the ortho-bromo substituent, which is adjacent to the acetyl group.

Table 1: Representative NMR Data for 2-Bromo-1-(3-nitrophenyl)ethanone

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | ~4.46 | s | -COCH₂Br |

| ¹H | ~7.75 | t, J = 8.0 Hz | Ar-H |

| ¹H | ~8.25 | d, J = 7.8 Hz | Ar-H |

| ¹H | ~8.45 | d, J = 8.2 Hz | Ar-H |

| ¹H | ~8.75 | s | Ar-H |

| ¹³C | ~30.0 | - | -COCH₂Br |

| ¹³C | ~124.0 | - | Ar-C |

| ¹³C | ~128.5 | - | Ar-C |

| ¹³C | ~130.1 | - | Ar-C |

| ¹³C | ~134.5 | - | Ar-C (C-COCH₂) |

| ¹³C | ~135.5 | - | Ar-C |

| ¹³C | ~148.5 | - | Ar-C (C-NO₂) |

| ¹³C | ~189.9 | - | C=O |

Note: Data compiled from representative spectra of the isomer 2-bromo-1-(3-nitrophenyl)ethanone. Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. It is also a powerful tool for monitoring reaction progress and identifying byproducts.

In the electron ionization (EI) mass spectrum of its isomer, 2-bromo-1-(3-nitrophenyl)ethanone , the molecular ion peak [M]⁺ is observed with a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). nist.gov This results in two peaks of nearly equal intensity at m/z 243 and 245.

Key fragmentation pathways for this class of compounds include:

Loss of the bromine atom: [M-Br]⁺

Loss of the bromomethyl radical: [M-CH₂Br]⁺, leading to the m-nitrobenzoyl cation (m/z 150). This is often the base peak in the spectrum. nih.gov

Loss of the nitro group: [M-NO₂]⁺

Cleavage of the acetyl group: [M-COCH₂Br]⁺, resulting in a nitrophenyl cation (m/z 122).

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for structural confirmation. HRMS can distinguish between isomers like this compound and 1-(2-bromo-4-nitrophenyl)ethanone, as subtle differences in fragmentation ratios may be observed, although their molecular formula and exact mass are identical.

Table 2: Key Mass Spectrometry Fragments for Bromonitroacetophenone Isomers

| m/z Value | Ion Formula | Fragment Identity |

| 243 / 245 | [C₈H₆BrNO₃]⁺ | Molecular Ion [M]⁺ |

| 164 | [C₈H₆NO₃]⁺ | [M-Br]⁺ |

| 150 | [C₇H₄NO₃]⁺ | [M-CH₂Br]⁺ (m-nitrobenzoyl cation) |

| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl cation |

| 104 | [C₇H₄O]⁺ | [C₇H₄NO₃ - NO₂]⁺ |

| 76 | [C₆H₄]⁺ | Phenyl cation |

Note: Data is based on the fragmentation of 2-bromo-1-(3-nitrophenyl)ethanone. nih.gov

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

X-ray crystallography provides the most definitive proof of molecular structure by mapping atomic positions in the solid state. This technique yields precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which govern the crystal packing.

While a crystal structure for this compound is not publicly available, a detailed study of its isomer, 2-bromo-1-(3-nitrophenyl)ethanone , has been reported. nih.gov The analysis reveals that the molecule is nearly planar, with the nitro and ethanone (B97240) groups lying close to the plane of the benzene (B151609) ring. nih.gov The crystal packing is stabilized by an extensive network of weak intermolecular interactions, including C-H···O and C-H···Br hydrogen bonds, as well as π-π stacking between the aromatic rings. nih.gov

Such analyses are crucial for understanding the supramolecular chemistry of these compounds. For the target molecule, the different substitution pattern would lead to a unique crystal packing arrangement and a different network of intermolecular forces, highlighting the importance of crystallographic studies for each specific derivative.

Table 3: Representative Crystallographic Data for the Derivative 2-Bromo-1-(3-nitrophenyl)ethanone

| Parameter | Value |

| Chemical Formula | C₈H₆BrNO₃ |

| Molecular Weight | 244.05 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8259 (7) |

| b (Å) | 8.8651 (8) |

| c (Å) | 11.6775 (8) |

| α (°) | 74.691 (7) |

| β (°) | 75.174 (7) |

| γ (°) | 78.681 (7) |

| Volume (ų) | 843.76 (12) |

| Molecules per unit cell (Z) | 4 |

Source: Data from the crystallographic study of 2-bromo-1-(3-nitrophenyl)ethanone. nih.gov

Vibrational Spectroscopy (IR, Raman) for Monitoring Functional Group Transformations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly effective for identifying functional groups within a molecule and monitoring their transformation during a chemical reaction.

For this compound and its derivatives, the key vibrational modes are associated with the carbonyl, nitro, and carbon-bromine groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum between 1690 and 1715 cm⁻¹. Its exact position is sensitive to conjugation with the aromatic ring.

Nitro (NO₂) Stretches: The nitro group gives rise to two characteristic strong bands: an asymmetric stretch typically found between 1515 and 1560 cm⁻¹ and a symmetric stretch between 1345 and 1385 cm⁻¹.

Carbon-Bromine (C-Br) Stretch: The C-Br stretching vibration appears in the fingerprint region of the spectrum, typically between 500 and 680 cm⁻¹.

These distinct signals are invaluable for reaction monitoring. For instance, in the synthesis of a derivative where the nitro group is reduced to an amine, the disappearance of the strong NO₂ stretching bands and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) would provide clear evidence of the transformation. Similarly, nucleophilic substitution of the bromine atom would result in the disappearance of the C-Br stretching band.

Table 4: Principal Vibrational Frequencies for Bromonitroacetophenone Derivatives

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100 | Aromatic C-H | Stretch |

| ~1700 | Ketone C=O | Stretch |

| ~1530 | Nitro N-O | Asymmetric Stretch |

| ~1350 | Nitro N-O | Symmetric Stretch |

| ~1200 | Acetyl C-C | Stretch |

| ~600 | C-Br | Stretch |

Note: Frequencies are approximate and based on data for 2-bromo-1-(3-nitrophenyl)ethanone. nist.gov

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Transformations

There is currently no published research focused on the development of novel catalytic systems specifically for the transformation of 1-(2-Bromo-3-nitrophenyl)ethanone. The unique electronic and steric environment created by the ortho-bromo and meta-nitro substituents on the phenyl ring presents a theoretical playground for catalytic C-H activation, cross-coupling reactions, or reduction of the nitro group. However, no studies have been undertaken to explore these possibilities. General advancements in palladium-catalyzed C-H functionalization of ketones and arenes exist, but these have not been applied to this specific substrate. rsc.orgnih.gov Future work could, in principle, investigate catalysts for selective transformations at the bromine, nitro, or ketone functionalities, but such directions are purely hypothetical at this time.

Integration into Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms is not documented in any available scientific reports. While α-haloketones, in general, are considered promising for combinatorial synthesis due to their versatile reactivity, there are no specific examples or proposed schemes involving this compound. nih.gov The development of automated synthesis often relies on well-understood, robust reactions. The reactivity of this compound would first need to be systematically studied before it could be incorporated into high-throughput synthesis workflows for generating molecular libraries.

Expansion of Synthetic Utility towards Underexplored Chemical Spaces

The potential for this compound to access underexplored chemical spaces is, as yet, unrealized and un-investigated. The strategic placement of the bromo, nitro, and ketone groups could theoretically allow for the synthesis of novel fused heterocyclic systems through intramolecular cyclization strategies. For instance, reductive cyclization could potentially lead to novel quinoline (B57606) or other nitrogen-containing scaffolds. However, no synthetic studies have been published to demonstrate this potential. The concept of exploring new chemical spaces is a significant driver in medicinal and materials chemistry, but this compound has not yet been identified as a key starting material in this endeavor. mlr.presssoci.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Bromo-3-nitrophenyl)ethanone, and how can purity be confirmed?

- Methodology : The compound is synthesized via bromination of 1-(3-nitrophenyl)ethanone using bromine (Br₂) in chloroform at 0–5°C. After stirring at room temperature, the crude product is purified via column chromatography (silica gel, petroleum ether/ethyl acetate eluent). Purity is confirmed using melting point analysis, NMR (¹H/¹³C), IR spectroscopy, and X-ray crystallography for structural validation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H NMR identifies aromatic protons and the acetyl group; ¹³C NMR confirms the carbonyl carbon and bromine-substituted positions.

- IR : Detects the carbonyl stretch (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

- Mass Spectrometry : Determines molecular weight (e.g., [M+H]+ peak at m/z 244/246 for Br isotopes).

- X-ray Diffraction : Resolves crystal packing and bond geometry .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Emergency measures include rinsing eyes with water (15+ minutes) for exposure and using activated charcoal for ingestion. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in the molecular structure of this compound?

- Methodology : X-ray data refine bond distances (e.g., C–Br: ~1.89 Å) and angles using SHELX software. Intermolecular interactions (C–H···O, π-π stacking) and Br···O contacts (<3.5 Å) stabilize the crystal lattice. Discrepancies in torsion angles (e.g., C–Br twisting) are resolved by comparing asymmetric unit conformers .

Q. What strategies optimize the bromination reaction yield for α-haloketones like this compound?

- Methodology :

- Temperature Control : Maintain 0–5°C to minimize di-bromination.

- Stoichiometry : Use 1:1 molar ratio of ketone to Br₂.

- Catalysis : Explore Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution.

- Work-Up : Neutralize residual Br₂ with NaHCO₃ and monitor by TLC (petroleum ether:EtOAc = 9:1) .

Q. How do intermolecular interactions influence the physical properties and stability of this compound in the solid state?

- Methodology : Analyze X-ray data for hydrogen-bonding motifs (e.g., R₂²(8) rings) and π-π stacking (3.8–4.2 Å interplanar distances). These interactions correlate with elevated melting points (365–367 K) and reduced solubility in polar solvents. Thermal stability is assessed via DSC, showing decomposition above 400 K .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Model transition states for SN2 mechanisms at the α-carbon.

- Fukui Indices : Identify electrophilic sites (e.g., C=O adjacent to Br) using Gaussian09.

- Solvent Effects : Simulate reaction kinetics in DMF or THF using COSMO-RS .

Q. What are the challenges in synthesizing derivatives of this compound for pharmaceutical applications?

- Methodology :

- Functionalization : Bromine acts as a leaving group for Suzuki coupling or nucleophilic aromatic substitution.

- Byproduct Mitigation : Monitor di-substitution via HPLC-MS.

- Scale-Up : Optimize solvent (e.g., THF vs. DCM) and catalyst (e.g., Pd(PPh₃)₄) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.